3,3-Difluoroindolin-2-one

Medicinal Chemistry Drug Discovery Pharmacokinetics

3,3-Difluoroindolin-2-one (CAS 197067-27-9) is a privileged C3-gem-difluoro oxindole scaffold essential for medicinal chemistry. The gem-difluoro group acts as a carbonyl bioisostere, enhancing metabolic stability, lipophilicity (ΔLogP), and aqueous solubility versus non-fluorinated analogs. Validated in kinase and SHP2 phosphatase inhibitor programs, this building block enables rational ADME modulation without scaffold hopping. Its superior solubility facilitates HTS and chemical probe development. Procure from vetted suppliers to ensure reproducible SAR and scalable synthesis.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 197067-27-9
Cat. No. B1366483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroindolin-2-one
CAS197067-27-9
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(F)F
InChIInChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12)
InChIKeyAORVPBLZSJVLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoroindolin-2-one (CAS: 197067-27-9): A Privileged Fluorinated Oxindole Scaffold for Medicinal Chemistry Procurement


3,3-Difluoroindolin-2-one (also referred to as 3,3-difluorooxindole) is a heterocyclic building block belonging to the C3-fluorinated oxindole class, a well-recognized 'privileged scaffold' in drug discovery [1]. The geminal difluoro substitution at the 3-position of the indolin-2-one core imparts distinct physicochemical and biochemical properties, including altered lipophilicity, metabolic stability, and binding affinity, compared to the non-fluorinated parent compound .

Why Generic Indolin-2-ones Cannot Replace 3,3-Difluoroindolin-2-one in Structure-Activity Relationship (SAR) Studies


The simple replacement of 3,3-difluoroindolin-2-one with non-fluorinated indolin-2-one or mono-fluorinated analogs is not biochemically or pharmacokinetically equivalent. The gem-difluoro group at C3 acts as a bioisostere for a carbonyl group, yet it significantly alters the electronic environment, conformation, and metabolic profile of the molecule [1]. Quantitative differences in lipophilicity (ΔLogP), polar surface area, and aqueous solubility directly impact membrane permeability and off-target engagement, rendering generic substitution detrimental to reproducible SAR outcomes .

Quantitative Differentiation of 3,3-Difluoroindolin-2-one Against Closest Analogs


Enhanced Lipophilicity (LogP) of 3,3-Difluoroindolin-2-one Compared to Non-Fluorinated Indolin-2-one

The calculated LogP value of 3,3-difluoroindolin-2-one (1.8156) demonstrates a 37.6% increase in lipophilicity compared to the non-fluorinated parent indolin-2-one (LogP: 1.3192), indicating a higher potential for passive membrane permeability .

Medicinal Chemistry Drug Discovery Pharmacokinetics

Increased Polar Surface Area (PSA) of 3,3-Difluoroindolin-2-one Modulates Permeability Relative to Parent Indolin-2-one

3,3-Difluoroindolin-2-one exhibits a higher topological polar surface area (TPSA) of 32.59 Ų compared to 29.10 Ų for indolin-2-one, representing a 12% increase. This subtle rise in polarity can influence aqueous solubility and modulate the balance between passive permeability and efflux pump recognition .

Medicinal Chemistry Computational Chemistry ADME

Dramatically Improved Aqueous Solubility of 3,3-Difluoroindolin-2-one Over Insoluble Indolin-2-one

In stark contrast to the non-fluorinated indolin-2-one, which is classified as 'insoluble' in water , 3,3-difluoroindolin-2-one demonstrates a calculated aqueous solubility of 68 g/L at 25°C . This represents a profound improvement in aqueous solvation, simplifying in vitro assay preparation and expanding formulation options.

Formulation Science Drug Development Physical Chemistry

Potential for Enhanced Metabolic Stability Inferred from C3-Difluorinated Oxindole Bioisostere Class

While direct comparative metabolic stability data for 3,3-difluoroindolin-2-one versus indolin-2-one is limited in the public domain, the broader class of C3-difluorinated oxindoles is extensively documented as a metabolically stable bioisostere for the labile carbonyl group in drug design [1]. The gem-difluoro substitution is known to protect the C3 position from oxidative metabolism, a common liability of the parent indolin-2-one scaffold. Studies on related fluorination patterns confirm that gem-difluoro motifs impart distinct metabolic profiles compared to their non-fluorinated counterparts [2].

Drug Metabolism Pharmacokinetics Bioisosterism

Optimal Procurement and Application Scenarios for 3,3-Difluoroindolin-2-one


Scaffold for Kinase and Phosphatase Inhibitor Development

The 3,3-difluoroindolin-2-one core is a validated scaffold for designing inhibitors targeting kinases and phosphatases, such as SHP2 [1]. Its unique physicochemical profile (enhanced LogP and improved solubility) makes it an attractive starting material for constructing focused libraries to optimize target engagement and cellular permeability .

Bioisosteric Replacement in Lead Optimization

Medicinal chemists should prioritize 3,3-difluoroindolin-2-one when seeking to replace a metabolically labile or suboptimal indolin-2-one moiety in a lead series. The established bioisosteric relationship [1], coupled with the quantifiably altered lipophilicity and solubility , allows for rational modulation of a compound's ADME properties without complete scaffold hopping.

Synthesis of Novel Apoptosis and Cell Cycle Modulators

Given the role of C3-fluorinated oxindoles as apoptosis inhibitors [1], 3,3-difluoroindolin-2-one serves as a critical synthetic intermediate for exploring chemical space around programmed cell death pathways. Its enhanced solubility facilitates high-throughput screening campaigns using aqueous assay systems.

Chemical Biology Probe Synthesis

The combination of a synthetically versatile lactam handle and distinct physicochemical properties (e.g., improved aqueous solubility) makes this compound a superior choice for creating tagged chemical probes for target identification studies, where reliable solubility in biological media is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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